2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE
Beschreibung
Eigenschaften
Molekularformel |
C22H16N2O6 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-benzamidobenzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(16-8-5-11-19(13-16)24(28)29)14-30-22(27)17-9-4-10-18(12-17)23-21(26)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,26) |
InChI-Schlüssel |
IJDXFVSNVIUGDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the esterification of 3-(benzoylamino)benzoic acid with 2-{3-nitrophenyl}-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzoylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the benzoylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE can be compared with similar compounds such as 2-{3-Nitrophenyl}-2-oxoethyl 4-(benzoylamino)benzoate . While both compounds share similar structural features, the position of the benzoylamino group can influence their chemical reactivity and biological activity. Other similar compounds include 2-{3-Nitrophenyl}-2-oxoethyl 3-[(phenylacetyl)amino]benzoate and 2-(3-Nitrophenyl)-2-oxoethyl 3-[(4-tert-butylbenzoyl)amino]benzoate.
These comparisons highlight the uniqueness of 2-(3-NITROPHENYL)-2-OXOETHYL 3-BENZAMIDOBENZOATE in terms of its specific chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
